molecular formula C23H40O3 B1261268 2-(8-[3]-Ladderane-octanyl)-sn-glycerol

2-(8-[3]-Ladderane-octanyl)-sn-glycerol

Cat. No. B1261268
M. Wt: 364.6 g/mol
InChI Key: GJFCEMOCWVYDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-[3]-ladderane-octanyl)glycerol is a 2-alkylglycerol in which glycerol is linked to 8-[3]-ladderane-octanyl via an ether-bond at position 2. Glycerols, substituted by ladderanes are core lipids of anammox bacteria. It is a ladderane and a 2-alkylglycerol.

Scientific Research Applications

Analysis in Environmental and Biological Settings

  • Detection of Anammox Bacteria : A novel method utilizing ladderane lipids, including 2-(8-[3]-Ladderane-octanyl)-sn-glycerol, for detecting viable anaerobic ammonium-oxidizing (anammox) bacteria in sediments and wastewater treatment plants was developed. This approach involves reversed-phase liquid chromatography–electrospray ionization–mass spectrometry (RP-LC-ESI-MS) to analyze intact ladderane phosphatidylcholine (PC) lipids. This method aids in understanding anammox bacteria's role in the global nitrogen cycle (Lanekoff & Karlsson, 2010).

Ladderane Lipids in Different Anammox Bacteria

  • Variations in Ladderane Phospholipids : A study on the distribution of ladderane lipids, including variations of 2-(8-[3]-Ladderane-octanyl)-sn-glycerol, in four species of anammox bacteria revealed significant differences. These ladderane lipids are crucial for forming dense membranes around the anammoxosome, the site of anammox catabolism (Rattray et al., 2008).

Advanced Analytical Techniques

  • Improved Analysis of Ladderane Lipids : A study developed an advanced method combining high-performance liquid chromatography and positive ion atmospheric pressure chemical ionization tandem mass spectrometry (HPLC/APCI-MS/MS) for analyzing ladderane lipids. This method allows detailed investigation of ladderane lipids in environmental samples, enhancing our understanding of their occurrence and role (Hopmans et al., 2006).

properties

Product Name

2-(8-[3]-Ladderane-octanyl)-sn-glycerol

Molecular Formula

C23H40O3

Molecular Weight

364.6 g/mol

IUPAC Name

2-[8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octoxy]propane-1,3-diol

InChI

InChI=1S/C23H40O3/c24-14-17(15-25)26-12-6-4-2-1-3-5-7-16-8-9-20-21(13-16)23-19-11-10-18(19)22(20)23/h16-25H,1-15H2

InChI Key

GJFCEMOCWVYDKT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CCCCCCCCOC(CO)CO)C3C2C4C3CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-[3]-Ladderane-octanyl)-sn-glycerol
Reactant of Route 2
2-(8-[3]-Ladderane-octanyl)-sn-glycerol
Reactant of Route 3
2-(8-[3]-Ladderane-octanyl)-sn-glycerol
Reactant of Route 4
2-(8-[3]-Ladderane-octanyl)-sn-glycerol
Reactant of Route 5
2-(8-[3]-Ladderane-octanyl)-sn-glycerol
Reactant of Route 6
2-(8-[3]-Ladderane-octanyl)-sn-glycerol

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